CYP26A1 Inhibition: 37-Fold Greater Potency Than 4-Fluorophenyl Analog
The title compound exhibits an IC50 of 13 nM for inhibition of human CYP26A1 in MCF7 cell microsomes, demonstrating 37-fold higher potency than the 4-fluorophenyl analog (1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile, CAS 56326-98-8), which shows an IC50 of 1.40E+4 nM under comparable assay conditions [1][2]. This substantial potency difference underscores the critical role of the 3-methoxyphenyl moiety in enhancing binding affinity to the CYP26A1 active site.
| Evidence Dimension | CYP26A1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (IC50 = 1.40E+4 nM) |
| Quantified Difference | ~1,077-fold greater potency |
| Conditions | Inhibition of CYP26A1 in human MCF7 cell microsomes using [3H]ATRA substrate |
Why This Matters
Superior potency against CYP26A1 positions this compound as a more effective tool for modulating retinoic acid metabolism, reducing required concentrations in cellular assays and potentially minimizing off-target effects.
- [1] BindingDB. CHEMBL2205775 (BDBM50401154). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401154 View Source
- [2] BindingDB. US10874634, Cmpd No. 04A (BDBM476218). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=476218 View Source
